4-(Iodomethyl)biphenyl
Description
Foundational Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry
The biphenyl framework is a privileged structure in organic chemistry, valued for its rigid yet conformationally flexible nature. tandfonline.com This structural unit is a key component in numerous natural products, pharmaceuticals, and advanced materials. nih.govrsc.org The utility of biphenyls stems from their role as a foundational backbone in a wide range of pharmacologically active compounds and as building blocks for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). nih.govfrontiersin.org The synthesis of the biphenyl core itself has been a subject of extensive research for over a century, with methods like the Ullmann reaction, Suzuki-Miyaura coupling, and Negishi coupling being fundamental tools for chemists. nih.govrsc.orgvanderbilt.edu The ability to introduce a wide variety of functional groups onto the two phenyl rings in distinct spatial arrangements allows for the fine-tuning of a molecule's properties, making the biphenyl scaffold a frequent choice in drug design and materials science. vanderbilt.edu
Strategic Importance of Halomethyl Biphenyls as Versatile Synthetic Intermediates
The functionalization of the relatively inert biphenyl structure is crucial for its application in synthesis. nih.gov Introducing a halomethyl group (-CH₂X, where X is a halogen) onto the biphenyl core creates a highly valuable class of synthetic intermediates. rsc.org Chloromethyl- and bromomethyl-substituted biphenyls, for example, are recognized as important precursors for a variety of fine chemicals, polymers, and pharmaceuticals. rsc.org
The reactivity of the carbon-halogen bond in the halomethyl group makes these compounds excellent electrophiles for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups. For instance, they can be readily converted into alcohols, ethers, esters, amines, and nitriles, or used in the formation of new carbon-carbon bonds. acs.org This versatility makes halomethyl biphenyls, including 4-(chloromethyl)biphenyl (B161239) and 4-(bromomethyl)biphenyl, key building blocks in multi-step syntheses. cymitquimica.com The choice of the halogen (Cl, Br, or I) can influence the reactivity, with the C-I bond being the weakest and most reactive, making iodomethyl derivatives particularly useful for certain synthetic transformations where milder reaction conditions are required.
A comparative look at the physical properties of these halomethyl biphenyls is provided in the table below.
| Property | 4-(Chloromethyl)biphenyl | 4-(Bromomethyl)biphenyl | 4-(Iodomethyl)biphenyl |
| CAS Number | 1667-11-4 | 2567-29-5 | 73373-17-8 |
| Molecular Formula | C₁₃H₁₁Cl | C₁₃H₁₁Br | C₁₃H₁₁I |
| Molecular Weight | 202.68 g/mol | 247.13 g/mol | 294.13 g/mol |
| Melting Point | 70-73 °C | 83-86 °C | Not specified |
| IUPAC Name | 1-(chloromethyl)-4-phenylbenzene | 4-(bromomethyl)-1,1'-biphenyl | 4-(iodomethyl)-1,1'-biphenyl |
| Data sourced from references cymitquimica.combldpharm.comresearchgate.netnih.gov |
Research Landscape and Specific Academic Interest in this compound
The academic and industrial interest in this compound is primarily centered on its role as a specialized intermediate in the synthesis of high-value pharmaceutical compounds. Specifically, patent literature reveals its application in the preparation of angiotensin II antagonists, a class of drugs known as "sartans" used to treat hypertension. google.comgoogle.comnih.gov
In these synthetic routes, various 4'-halomethyl-2-halo-biphenyls are utilized. google.comgoogle.com For example, 4'-iodomethyl-2-iodo-biphenyl and 4'-iodomethyl-2-bromo-biphenyl are cited as specific intermediates. google.comgoogle.com These compounds are then coupled with other heterocyclic moieties, such as substituted benzimidazoles, to construct the final complex drug molecule, like Telmisartan. google.com The use of the iodomethyl derivative in these syntheses is strategic, likely leveraging the higher reactivity of the carbon-iodine bond to facilitate key bond-forming reactions under specific conditions. While its bromo- and chloro-analogs are more broadly studied and utilized in a wider range of contexts, the specific application of this compound in the synthesis of these life-saving medicines underscores its targeted importance in medicinal chemistry. acs.orgresearchgate.netnih.govgoogle.comacs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-(iodomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
FKTNPISJMMSSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CI |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodomethyl Biphenyl and Analogous Halomethyl Biphenyls
Direct Halogenation Strategies for Benzylic Functionalization
Direct halogenation focuses on the substitution of a hydrogen atom at the benzylic carbon of a pre-existing methyl group on the biphenyl (B1667301) scaffold. This approach is highly selective for the benzylic position due to the resonance stabilization of the resulting radical intermediate. jove.com
Radical-Initiated Halogenation Protocols
Radical-initiated reactions are a primary method for benzylic functionalization, typically proceeding under conditions that favor the formation of free radicals, such as heat or ultraviolet (UV) light. jove.com
Photochemically-assisted halogenation allows for the selective substitution of a benzylic hydrogen. The reaction of an alkylbenzene with molecular chlorine (Cl₂) or bromine (Br₂) under UV light or heat leads to the formation of a benzyl (B1604629) halide. ucalgary.ca This method is effective for chlorination and bromination in a laboratory setting. ucalgary.ca
A widely used reagent for benzylic bromination is N-bromosuccinimide (NBS), which serves as a source of bromine at a consistently low concentration. jove.comlibretexts.org When NBS is used with a radical initiator like peroxide or light, it selectively brominates the benzylic position. jove.comyoutube.com For instance, the reaction of toluene (B28343) with NBS in the presence of a peroxide yields benzyl bromide. jove.com This high regioselectivity is attributed to the stability of the intermediate benzylic radical. jove.com Halogenation of alkyl chains longer than a methyl group also occurs almost exclusively at the benzylic position. jove.com Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be employed for chlorinations and iodinations, respectively, often in the presence of a catalyst. rsc.orgnih.gov
Table 1: Examples of Radical-Initiated Benzylic Halogenation Data compiled from analogous reactions on toluene and other alkylbenzenes.
| Substrate | Reagent(s) | Conditions | Product | Reference(s) |
| Toluene | Cl₂ | Heat, Light | Benzyl chloride | jove.com |
| Toluene | Br₂ | Heat, Light | Benzyl bromide | ucalgary.ca |
| Toluene | N-Bromosuccinimide (NBS), Peroxide | CCl₄, Heat | Benzyl bromide | jove.com |
| Ethylbenzene | N-Bromosuccinimide (NBS), Peroxide | CCl₄, Heat | 1-Bromo-1-phenylethane | jove.com |
| Ethylbenzene | Cl₂ | Heat, Light | 1-Chloro-1-phenylethane (Major) | jove.com |
Benzylic halogenation proceeds via a free-radical chain mechanism, which is analogous to the radical halogenation of alkanes and allylic systems. ucalgary.calibretexts.org The mechanism is characterized by three distinct stages: initiation, propagation, and termination. ucalgary.ca
Initiation: The process begins with the homolytic cleavage of a weak halogen bond, typically in a molecule like Br₂, initiated by heat or UV light. This cleavage generates two halogen radicals, starting the chain reaction. ucalgary.calibretexts.org When using NBS, a small amount of HBr reacts with it to produce the necessary low concentration of Br₂ which is then cleaved. libretexts.org
Propagation: This stage consists of a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene (e.g., 4-methylbiphenyl) to form a molecule of hydrogen halide (HBr or HCl) and a resonance-stabilized benzylic radical. ucalgary.castackexchange.com The stability of this benzylic radical is a key reason for the high selectivity of the reaction for this position, as abstracting a hydrogen from the aromatic ring would result in a much less stable radical. stackexchange.com In the second step, the newly formed benzylic radical abstracts a halogen atom from another halogen molecule (e.g., Br₂) to yield the final benzylic halide product and a new halogen radical. ucalgary.ca This new radical can then participate in the first step of propagation, continuing the chain. ucalgary.ca
Termination: The chain reaction concludes when radicals are removed from the cycle. ucalgary.ca This occurs through various recombination reactions, such as two halogen radicals combining to reform a halogen molecule, or a benzylic radical combining with a halogen radical to form the product. ucalgary.castackexchange.com
Electrophilic Halogenomethylation Approaches
Electrophilic halogenomethylation involves the introduction of a halomethyl group (-CH₂X) onto the aromatic ring of biphenyl. This method differs from direct halogenation as it functionalizes the aromatic ring itself rather than a pre-existing alkyl side chain.
The chloromethylation of biphenyl, a reaction often referred to as the Blanc chloromethylation, can be accomplished using formaldehyde (B43269) (or its precursors like paraformaldehyde and dimethoxymethane) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. rsc.orgkoreascience.kr While the reaction can proceed with strong acids alone, the low reactivity of biphenyl often necessitates large quantities of acid. researchgate.net
Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride, and stannic chloride are effective catalysts for this transformation. researchgate.net For example, the reaction of biphenyl with formalin (an aqueous solution of formaldehyde) and HCl in the presence of FeCl₃ has been shown to produce 4-(chloromethyl)-1,1'-biphenyl. rsc.org An alternative method involves treating biphenyl with dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide, to yield the same product. rsc.org The mechanism is believed to involve the formation of a chloromethyl cation ([CH₂Cl]⁺) promoted by the Lewis acid, which then attacks the biphenyl ring in an electrophilic aromatic substitution reaction. rsc.org More advanced catalytic systems using metal triflates, such as scandium triflate (Sc(OTf)₃), have also been employed, leading to a mixture of mono- and di-chloromethylated products. researchgate.net
Table 2: Lewis Acid-Catalyzed Chloromethylation of Biphenyl
| Chloromethylating Agents | Catalyst | Conditions | Product(s) | Reported Yield | Reference(s) |
| Formalin, HCl | FeCl₃ | - | 4-(Chloromethyl)-1,1'-biphenyl | 80% | rsc.org |
| Dimethoxymethane, ClSO₃H | ZnI₂ | Dichloromethane (DCM) | 4-(Chloromethyl)-1,1'-biphenyl | 78% | rsc.org |
| Paraformaldehyde, HCl gas | ZnCl₂ | - | 4,4'-Bis(chloromethyl)biphenyl | Optimized yields studied | koreascience.kr |
| - | Metal Triflates (e.g., Sc(OTf)₃) | - | Mixture of mono- and di-chloromethylated biphenyls | - | researchgate.net |
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). iosrjournals.org This methodology is particularly useful in halogenomethylation, where it can improve yields and simplify procedures. researchgate.netsciencemadness.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. iosrjournals.org
This approach has been successfully applied to the bromomethylation of various aromatic hydrocarbons. sciencemadness.org Using a phase-transfer catalyst like tetradecyltrimethylammonium bromide with 1,3,5-trioxane (B122180) (a source of formaldehyde) and a mixture of aqueous hydrobromic and acetic acids can lead to high yields (>90%) of bromomethylated products. sciencemadness.org A significant advantage of this PTC method is the suppression of diarylmethane by-products, which can be a problem in other procedures. sciencemadness.org
Similarly, PTC has been utilized for the chloromethylation of aromatic hydrocarbons. researchgate.net A catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) in an aqueous medium under PTC conditions has been shown to produce chloromethylated aromatics in good to excellent yields. researchgate.netsemanticscholar.org
Table 3: Examples of Phase-Transfer Catalysis in Halogenomethylation
| Substrate Type | Halogenating System | Phase-Transfer Catalyst | Key Outcome(s) | Reference(s) |
| Aromatic Hydrocarbons | 1,3,5-Trioxane, 48% aq. HBr, Acetic Acid | Tetradecyltrimethylammonium bromide | >90% yield of bromomethyl product; no diarylmethane by-products | sciencemadness.org |
| Aromatic Hydrocarbons | Paraformaldehyde, HCl, H₂SO₄, Acetic Acid | Polyethylene glycol (PEG-800) | Good to excellent yields of chloromethylated product | researchgate.netsemanticscholar.org |
| m-Xylene | Formaldehyde, HCl | Quaternary ammonium salts | High yields of mono- and di-chloromethylated products | iosrjournals.org |
Functional Group Interconversion Pathways to the Iodomethyl Moiety
The creation of the iodomethyl group on the biphenyl scaffold is typically achieved through the conversion of other, more accessible functional groups. Key pathways include the direct transformation of a hydroxyl group or the exchange of another halogen atom.
Transformation of Hydroxyl-Functionalized Biphenyls to Iodomethyl Derivatives
A primary route to 4-(iodomethyl)biphenyl involves the direct iodination of its corresponding alcohol, 4-(hydroxymethyl)biphenyl. This transformation replaces the hydroxyl group with an iodine atom. While various methods exist for converting benzylic alcohols to iodides, they generally rely on reagents that activate the hydroxyl group, turning it into a good leaving group, which is then displaced by an iodide nucleophile.
One effective system for this conversion is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI). researchgate.netorganic-chemistry.org This reagent system, typically used in a solvent like acetonitrile (B52724), offers a mild and efficient pathway for the iodination of various alcohols, including benzylic ones. organic-chemistry.org Another common approach is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine and iodine form an intermediate that activates the alcohol, allowing for subsequent nucleophilic attack by iodide.
These methods provide direct access to the iodomethyl derivative from the readily available hydroxymethyl precursor. The choice of method often depends on factors like substrate tolerance, reagent cost, and ease of workup.
| Reagent System | Typical Solvent | General Conditions | Key Byproduct |
|---|---|---|---|
| CeCl₃·7H₂O / NaI | Acetonitrile | Mild conditions, often room temperature or gentle heating. organic-chemistry.org | - |
| Triphenylphosphine (PPh₃) / I₂ | Dichloromethane or Acetonitrile | Reaction proceeds at or below room temperature. | Triphenylphosphine oxide (Ph₃P=O) |
| Mesyl Chloride / NaI | Various (Two-step) | 1. Formation of mesylate. 2. Substitution with iodide. byjus.com | Mesylate salts |
Halogen Exchange Reactions for Interconversion among Halomethyl Biphenyls
The most prevalent and industrially significant method for synthesizing this compound is through a halogen exchange reaction, famously known as the Finkelstein reaction. byjus.comiitk.ac.inwikipedia.org This Sₙ2 reaction involves treating a halomethyl biphenyl, typically 4-(chloromethyl)biphenyl (B161239) or 4-(bromomethyl)biphenyl, with an excess of an alkali metal iodide. wikipedia.org
The classic Finkelstein reaction is driven to completion by exploiting the differential solubility of the halide salts. wikipedia.org For instance, when 4-(chloromethyl)biphenyl is treated with sodium iodide (NaI) in acetone, the desired this compound is formed along with sodium chloride (NaCl). While sodium iodide is soluble in acetone, sodium chloride is not and precipitates out of the solution. wikipedia.org This removal of a product from the equilibrium drives the reaction forward according to Le Châtelier's principle. The reaction works well for primary benzylic halides. wikipedia.org Besides acetone, other polar aprotic solvents like dimethylformamide (DMF) can also be employed. iitk.ac.in
This method is highly efficient for producing alkyl iodides from the corresponding chlorides and bromides. byjus.com The reactivity order for the starting material is R-Br > R-Cl, as the bromide ion is a better leaving group than the chloride ion.
| Starting Material | Iodide Source | Typical Solvent | Driving Force |
|---|---|---|---|
| 4-(Chloromethyl)biphenyl | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl. wikipedia.org |
| 4-(Bromomethyl)biphenyl | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr. wikipedia.org |
| 4-(Chloromethyl)biphenyl | Potassium Iodide (KI) | Dimethylformamide (DMF) | Driven by excess reagent. iitk.ac.in |
Advanced Synthetic Techniques and Process Optimization in this compound Production
Moving from laboratory-scale synthesis to industrial production requires a focus on scalability, efficiency, safety, and purity. Advanced reactor technologies and robust strategies for managing byproducts are central to this endeavor.
Design and Implementation of Continuous Flow Reactor Systems for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients. nih.govnih.gov The application of continuous flow reactors to the synthesis of this compound, particularly via the Finkelstein reaction, offers significant advantages over traditional batch processing.
A continuous flow system for this synthesis would typically involve pumping streams of the starting material (e.g., 4-(chloromethyl)biphenyl in acetone) and the iodide source (e.g., NaI in acetone) into a T-mixer. From there, the combined stream would pass through a heated coiled tube reactor. The precise control over temperature, pressure, and residence time (the time the reactants spend in the reactor) allows for rapid optimization and high reaction efficiency. beilstein-journals.org The precipitation of the sodium chloride byproduct can be managed within the flow system, potentially using specialized reactors that prevent clogging.
The key benefits of designing a continuous flow process for this synthesis include:
Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to better reaction control and potentially higher yields. nih.gov
Scalability: Production can be scaled up by simply running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov
Automation: Flow systems are readily automated, allowing for unattended operation and integration with in-line analytical tools for real-time monitoring and optimization. nih.gov
Strategies for Byproduct Management and Purity Enhancement in Synthesis
The purity of this compound is critical for its use in subsequent reactions. Byproducts can arise from the synthesis of the precursor halomethyl biphenyls or from the halogen exchange reaction itself.
The synthesis of the common precursor, 4-(chloromethyl)biphenyl, via chloromethylation of biphenyl, can generate several byproducts. These include isomeric products like 2-chloromethylbiphenyl and di-substituted products such as 4,4'-bis(chloromethyl)biphenyl and 2,4'-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net The formation of these impurities is highly dependent on reaction conditions and the catalyst used. researchgate.net
Strategies for managing these byproducts and enhancing the final purity include:
Reaction Optimization: Careful control of stoichiometry, temperature, and reaction time can minimize the formation of undesired products. For example, in the chloromethylation of biphenyl, recycling byproducts can alter the concentration balance and inhibit side reactions. google.com
Washing and Extraction: After the reaction, the crude product mixture is often washed with water to remove water-soluble impurities and unreacted reagents. google.com
Recrystallization: This is a powerful technique for purifying solid products. The crude 4-(halomethyl)biphenyl or the final this compound can be dissolved in a suitable hot solvent (e.g., toluene, hexane) and allowed to cool, causing the pure product to crystallize while impurities remain in the solution. google.com
Chromatography: For high-purity applications, column chromatography using a stationary phase like alumina (B75360) or silica (B1680970) gel can be used to separate the desired product from structurally similar impurities. nih.govorgsyn.org
By implementing these strategies, this compound can be produced with the high degree of purity required for its intended applications.
Chemical Reactivity and Mechanistic Transformation Pathways of 4 Iodomethyl Biphenyl
Nucleophilic Substitution Reactions at the Iodomethyl Group
The presence of a good leaving group (iodide) makes the benzylic carbon of 4-(Iodomethyl)biphenyl a prime site for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the iodide ion and the formation of a new bond between the benzylic carbon and the nucleophile.
This compound readily reacts with a wide array of nucleophiles, making it a versatile building block in organic synthesis. The high reactivity is attributed to the stability of the potential benzylic carbocation intermediate, although the reaction generally proceeds without its explicit formation.
N-centered Nucleophiles: Amines and amides can displace the iodide to form new carbon-nitrogen bonds, yielding substituted amines and amides, respectively. These reactions are fundamental in the synthesis of various biologically active molecules and materials.
O-centered Nucleophiles: Alcohols, phenols, and carboxylates act as oxygen-centered nucleophiles to produce ethers and esters. Reactions with hydroxides can yield the corresponding alcohol, 4-biphenylmethanol.
S-centered Nucleophiles: Thiolates and other sulfur-containing nucleophiles react efficiently to form thioethers, which are important intermediates in medicinal chemistry and materials science.
C-centered Nucleophiles: Carbanions, such as those derived from malonic esters, cyanides, or organometallic reagents, can be used to form new carbon-carbon bonds. This allows for the extension of the carbon chain and the construction of more complex molecular architectures.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |
| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine |
| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
The carbon-iodine bond in this compound can be reductively cleaved by active metals like magnesium and lithium to form highly reactive organometallic intermediates. These reagents effectively reverse the polarity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile and a strong base. libretexts.org
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-phenylbenzyl)magnesium iodide. wikipedia.orgyoutube.com The formation of Grignard reagents is often initiated by activating the magnesium surface with a small amount of iodine. wikipedia.org These reagents are invaluable for forming carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. mnstate.edulibretexts.org
Organolithium Compounds: Similarly, treatment with lithium metal results in the formation of an organolithium compound, (4-phenylbenzyl)lithium. libretexts.orgwikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. fishersci.frsigmaaldrich.com They are widely used in organic synthesis for deprotonation reactions and for additions to carbonyl compounds and other electrophilic species. wikipedia.org The high reactivity of these organometallic compounds necessitates strict anhydrous and anaerobic conditions to prevent their rapid destruction by water or air. wikipedia.orglibretexts.org
| Reagent Type | Metal | Typical Solvent | Intermediate Formed |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | (4-phenylbenzyl)magnesium iodide |
| Organolithium | Lithium (Li) | Pentane or Hexane (B92381) | (4-phenylbenzyl)lithium |
Oxidation Reactions Involving the Iodomethyl Moiety
The iodomethyl group is at a low oxidation state and can be selectively oxidized to introduce carbonyl functionalities, such as aldehydes and carboxylic acids, onto the biphenyl (B1667301) scaffold.
The conversion of this compound to 4-biphenylcarboxaldehyde represents a one-step oxidation of the benzylic carbon. prepchem.com This transformation can be achieved using specific oxidizing agents that are mild enough to prevent over-oxidation to the carboxylic acid. Common methods include the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, or the Sommelet reaction, which employs hexamine. The resulting aldehyde, 4-biphenylcarboxaldehyde, is a key intermediate in the synthesis of pharmaceuticals and liquid crystals. chemicalbook.comsigmaaldrich.com
More vigorous oxidation of this compound leads to the formation of 4-biphenylcarboxylic acid. prepchem.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or nitric acid, can accomplish this transformation. The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions. 4-Biphenylcarboxylic acid is a valuable compound used in the production of polymers, dyes, and various fine chemicals. nist.govsigmaaldrich.com
Reduction Reactions of the Iodomethyl Group
The iodomethyl group can be reduced to a methyl group, effectively replacing the iodine atom with a hydrogen atom. This dehalogenation reaction converts this compound into 4-methylbiphenyl (B165694). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). This reaction is useful for removing the iodine functionality when it is no longer needed in a synthetic sequence.
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
Electrophilic aromatic substitution (EAS) on the this compound core is governed by the electronic properties of the substituents already present on the biphenyl scaffold: the phenyl group and the iodomethyl group (-CH₂I). The interplay between these groups determines the position of attack by an incoming electrophile (e.g., NO₂⁺ in nitration, Br⁺ in bromination).
In the biphenyl system, one phenyl ring acts as a substituent on the other. A phenyl group is an activating, ortho, para-director. Therefore, in an unsubstituted biphenyl, electrophilic attack occurs at the ortho (2- and 6-) and para (4-) positions, with the para-position being sterically favored.
The this compound molecule has two rings available for substitution:
Ring A: The ring substituted with the -CH₂I group.
Ring B: The unsubstituted phenyl ring.
The directing effect of the iodomethyl (-CH₂I) group must be considered. This group is a derivative of a simple alkyl group (like methyl, -CH₃). Alkyl groups are weakly activating and ortho, para-directing due to a combination of inductive electron donation and hyperconjugation. vanderbilt.edu However, the presence of the highly electronegative iodine atom introduces a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring to which it is attached (Ring A) compared to benzene. The Hammett sigma constant for the -CH₂I group (σ_meta = 0.11, σ_para = 0.12) is positive, indicating its electron-withdrawing nature. wiredchemist.com
Consequently, electrophilic attack will be strongly directed towards the unsubstituted ring (Ring B), which is activated by Ring A. The substitution on Ring B will be directed to the positions ortho and para to the point of attachment of Ring A. This means the primary substitution products will be at the 2'- and 4'-positions.
Summary of Directing Effects:
Reactivity: Ring B (unsubstituted) > Ring A (substituted with deactivating -CH₂I).
Directing Influence: The entire 4-(iodomethyl)phenyl group acts as an ortho, para-director for Ring B.
Predicted Major Product: Substitution will occur predominantly at the 4'-position (para) of the unsubstituted ring due to reduced steric hindrance compared to the 2'-positions (ortho).
This regiochemical outcome is analogous to the nitration of 4-methylbiphenyl, where the major product is 4-methyl-4'-nitrobiphenyl, demonstrating the preference for substitution on the activated, unsubstituted ring. spu.edu
Cross-Coupling Reactions and Their Relevance to Biphenyl Scaffold Construction and Functionalization
Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, and they are particularly central to the construction and functionalization of biphenyl scaffolds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex.
Palladium-catalyzed reactions are the most widely used methods for synthesizing biphenyls due to their high efficiency, functional group tolerance, and mild reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid (or its ester) with an aryl halide or triflate. It is one of the most versatile methods for preparing unsymmetrical biphenyls. The synthesis of this compound could be envisioned by coupling 4-(iodomethyl)phenylboronic acid with an aryl halide, or conversely, by coupling phenylboronic acid with a dihaloarene like 1-bromo-4-(iodomethyl)benzene. The mild conditions, often using aqueous bases, tolerate a wide range of functional groups.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. It is known for its tolerance of sensitive functional groups and the stability of the organostannane reagents. The primary drawback is the toxicity and difficulty of removing tin byproducts.
Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. This increased reactivity allows for the coupling of less reactive aryl chlorides, often at lower temperatures.
Kumada Coupling: As one of the earliest cross-coupling reactions developed, the Kumada coupling uses a Grignard reagent (organomagnesium) as the nucleophile. While powerful, its application is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones, acidic protons).
The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation where the organic group from the organometallic reagent is transferred to the palladium center, and (3) Reductive Elimination where the two organic groups are coupled to form the biphenyl product, regenerating the Pd(0) catalyst.
| Coupling Reaction | Organometallic Reagent (Ar-M) | Electrophile (Ar'-X) | Typical Catalyst/Conditions |
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Ar'-Br, Ar'-I, Ar'-OTf | Pd(PPh₃)₄, Pd(OAc)₂, Base (Na₂CO₃, K₃PO₄) |
| Stille | Ar-Sn(Alkyl)₃ | Ar'-Br, Ar'-I, Ar'-OTf | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Negishi | Ar-ZnX | Ar'-Cl, Ar'-Br, Ar'-I | Pd(PPh₃)₄, Ni(dppe)Cl₂ |
| Kumada | Ar-MgX | Ar'-Cl, Ar'-Br, Ar'-I | Pd(PPh₃)₄, Ni(dppp)Cl₂ |
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel's unique electronic properties allow it to catalyze the coupling of less reactive and more abundant electrophiles, such as aryl chlorides and even phenol (B47542) derivatives (e.g., tosylates, mesylates).
Nickel-catalyzed versions of the Suzuki-Miyaura and Kumada couplings are well-established. These reactions often proceed through a similar catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The use of nickel is particularly advantageous for large-scale industrial syntheses where catalyst cost is a significant factor. Furthermore, nickel catalysis has enabled the development of reductive coupling methods, where two electrophiles are coupled in the presence of a stoichiometric reductant (like zinc or manganese), avoiding the pre-formation of sensitive organometallic reagents.
The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of two aryl halide molecules. The traditional conditions require high temperatures (often >200 °C) and stoichiometric amounts of copper powder.
Modern variations of the Ullmann reaction have been developed that use catalytic amounts of copper, often in the presence of ligands (such as phenanthroline or diamines) and a base. These modified conditions allow the reaction to proceed at lower temperatures and have broadened the scope to include the synthesis of unsymmetrical biphenyls. While palladium-catalyzed methods are often preferred for their wider functional group compatibility, the Ullmann coupling remains a valuable tool, especially for specific substrates and in industrial applications where the cost of copper is an advantage. The mechanism is believed to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species.
Iron-Catalyzed Cross-Coupling Investigations
The exploration of iron-catalyzed cross-coupling reactions represents a significant area of research in organic synthesis, driven by the low cost, low toxicity, and unique reactivity of iron compared to precious metals like palladium. While specific studies focusing exclusively on the iron-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations into the reactivity of analogous primary and benzylic halides. These studies provide a foundational understanding of the reaction parameters and mechanistic pathways that would likely be involved.
Research into the iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents has demonstrated the viability of forming carbon-carbon bonds under mild conditions. acs.org These reactions typically employ a simple iron salt, such as iron(III) chloride (FeCl₃), as a catalyst or precatalyst. The addition of a ligand or additive, for instance, N,N,N',N'-tetramethylethylenediamine (TMEDA), has been shown to be crucial for achieving high yields and suppressing side reactions. asianpubs.org
A study on the FeCl₃-catalyzed cross-coupling of various alkyl bromides with biphenylmagnesium bromide highlights the effectiveness of this catalytic system. asianpubs.org The reaction proceeds efficiently at low temperatures, yielding the corresponding cross-coupled products in good to excellent yields. The findings from this research provide a relevant model for predicting the behavior of this compound under similar conditions. Given that the carbon-iodine bond is generally more reactive than a carbon-bromine bond, it is anticipated that this compound would serve as a highly effective electrophile in such a coupling reaction.
The general reaction scheme for the iron-catalyzed cross-coupling of an alkyl halide with a Grignard reagent can be depicted as follows:
R-X + Ar-MgBr --(FeCl₃, TMEDA)--> R-Ar + MgXBr
Detailed research findings from the study on the iron-catalyzed cross-coupling of alkyl bromides with biphenylmagnesium bromide are summarized in the interactive data table below. This table illustrates the scope of the reaction with respect to the alkyl bromide and the corresponding product yields.
Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Bromides with Biphenylmagnesium Bromide asianpubs.org
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | n-C₄H₉Br | 4-Butylbiphenyl | 85.2 |
| 2 | n-C₆H₁₃Br | 4-Hexylbiphenyl | 88.6 |
| 3 | n-C₈H₁₇Br | 4-Octylbiphenyl | 90.1 |
| 4 | n-C₁₀H₂₁Br | 4-Decylbiphenyl | 91.5 |
| 5 | n-C₁₂H₂₅Br | 4-Dodecylbiphenyl | 92.3 |
| 6 | CH₃(CH₂)₅CH(Br)CH₃ | 4-(1-Methylheptyl)biphenyl | 75.3 |
| 7 | c-C₆H₁₁Br | 4-Cyclohexylbiphenyl | 65.8 |
Reaction Conditions: Alkyl bromide (50 mmol), biphenylmagnesium bromide (65 mmol), FeCl₃ (5 mol%), TMEDA (1.3 equiv), in THF at -5 °C for 0.5 h.
The mechanistic pathway of iron-catalyzed cross-coupling reactions is complex and not as definitively understood as palladium-catalyzed counterparts. However, it is generally accepted that the reaction likely proceeds through a series of steps involving the formation of a highly reactive organoiron species. The catalytic cycle is thought to be initiated by the reduction of the iron(III) precatalyst by the Grignard reagent to a more reactive lower-valent iron species, potentially Fe(I) or even Fe(0). This low-valent iron species then undergoes oxidative addition with the alkyl halide (in this analogous case, this compound) to form an organoiron(III) intermediate. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, would then yield the cross-coupled product and regenerate the active iron catalyst. The presence of additives like TMEDA is believed to stabilize the reactive iron intermediates and modulate their reactivity, preventing undesired side reactions such as β-hydride elimination and homocoupling of the Grignard reagent. acs.orgasianpubs.org
While direct experimental data for the iron-catalyzed cross-coupling of this compound is pending, the existing literature on similar substrates strongly suggests that it would be a highly reactive and suitable candidate for such transformations, providing a cost-effective and environmentally benign route to a variety of biphenyl derivatives.
Mechanistic Investigations of Key Organic Transformations Involving 4 Iodomethyl Biphenyl
Detailed Mechanistic Studies of Benzylic Halogenation Reactions
The synthesis of 4-(Iodomethyl)biphenyl from 4-methylbiphenyl (B165694) typically proceeds via a benzylic halogenation reaction. This transformation selectively replaces a hydrogen atom on the methyl group with an iodine atom. The reactivity of the benzylic position is attributed to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic biphenyl (B1667301) system.
Benzylic iodination, like other benzylic halogenations, operates through a free-radical chain mechanism. This process can be broken down into three distinct phases: initiation, propagation, and termination.
Initiation: The reaction begins with the formation of a radical species. This is typically achieved by the homolytic cleavage of a radical initiator or the iodine source itself, often induced by heat or UV light. For example, an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can decompose to form radicals, which then abstract a hydrogen atom from a source like H-I or react with the iodine source.
Propagation: This phase consists of a self-sustaining cycle of two steps.
A halogen radical (I•) abstracts a hydrogen atom from the benzylic carbon of 4-methylbiphenyl. This is the rate-determining step and results in the formation of a resonance-stabilized 4-phenylbenzyl radical and a molecule of hydrogen iodide (HI).
The 4-phenylbenzyl radical then reacts with a molecule of the iodine source (e.g., I2 or an N-iodo compound) to form the product, this compound, and regenerate a halogen radical. This new radical can then participate in another cycle, propagating the chain reaction.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two halogen radicals, two 4-phenylbenzyl radicals, or a halogen radical and a 4-phenylbenzyl radical. These steps are generally rare due to the low concentration of radicals at any given time.
The choice of initiator or catalyst is critical in benzylic halogenation as it dictates the reaction's efficiency and pathway. While direct iodination with molecular iodine (I2) is challenging due to the endothermic nature of the propagation steps and the reducing potential of the HI byproduct, various reagents and initiators have been developed to overcome these hurdles.
| Initiator/Reagent | Role in Mechanism | Reaction Conditions |
| Heat or UV Light | Provides energy for homolytic cleavage of the halogen source (e.g., I2) or a radical initiator. | Photochemical or thermal conditions |
| Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Decomposes upon heating to generate radicals that initiate the chain reaction by abstracting a hydrogen atom. | Thermal conditions |
| N-Iodosuccinimide (NIS) | Serves as a source of iodine radicals in low concentration, minimizing side reactions. Often used with a radical initiator. | Typically with heat or light |
| Iodohydantoins (e.g., 1,3-diiodo-5,5-dimethylhydantoin) | Act as the iodine source, often activated by a radical initiator like N-hydroxyphthalimide (NHPI). | Room temperature, may be enhanced by carboxylic acids |
The use of reagents like N-Iodosuccinimide (NIS) or iodohydantoins provides a low, steady concentration of the reactive iodine radical, which is crucial for favoring the desired substitution pathway over potential side reactions like addition to the aromatic ring. Some methods employ a co-catalyst, such as a carboxylic acid, which can activate the iodine source through complex formation and proton transfer, enhancing reactivity.
Mechanistic Pathways of Nucleophilic Substitutions on the Iodomethyl Group
The iodomethyl group of this compound is an excellent electrophilic site for nucleophilic substitution reactions. The iodine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. These reactions proceed primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
The operative mechanism in the nucleophilic substitution of this compound depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the iodide leaving group. chemistry.coach The reaction rate is dependent on the concentration of both the substrate and the nucleophile. As a primary benzylic halide, this compound is sterically unhindered, making it an excellent candidate for the SN2 mechanism. chemistry.coach This pathway is favored by strong, often anionic, nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). libretexts.org
SN1 Mechanism: This is a two-step pathway that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.com This intermediate is then rapidly attacked by the nucleophile. The benzylic position in this compound can effectively stabilize a positive charge through resonance with the biphenyl system, making the formation of a benzylic carbocation feasible. chemistry.coach Therefore, under conditions that favor carbocation formation, such as with weak nucleophiles (e.g., H₂O, ROH) and in polar protic solvents, the SN1 mechanism can compete with or dominate the SN2 pathway. libretexts.org
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate Structure | Benzylic position stabilizes carbocation | Primary carbon is sterically unhindered |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Intermediate | Benzylic carbocation | Pentacoordinate transition state |
The choice of solvent plays a critical role in determining both the rate and the mechanism of nucleophilic substitution reactions. libretexts.org
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and are highly effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the leaving group anion in an SN1 reaction, thereby lowering the activation energy and accelerating this pathway. libretexts.org Conversely, they can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, which can slow down SN2 reactions. libretexts.org
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess dipoles but lack acidic protons and cannot act as hydrogen bond donors. They are effective at solvating cations but not anions. This leaves the anionic nucleophile "bare" and highly reactive, significantly increasing the rate of SN2 reactions. libretexts.org They are less effective at stabilizing carbocations, thus disfavoring the SN1 pathway.
In some cases, catalysis can be employed to promote substitution. For instance, Lewis acids can be used to activate the leaving group, making it more susceptible to departure, which can facilitate an SN1-type mechanism even under conditions that might otherwise favor SN2.
Insights into Organometallic Reaction Mechanisms and Catalytic Cycles
This compound is a valuable substrate in organometallic chemistry, particularly in cross-coupling reactions that form new carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prominent examples where benzylic halides can be used as electrophilic partners. nih.gov
The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving this compound proceeds through three fundamental steps:
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. The C-I bond of this compound is relatively weak and readily undergoes oxidative addition to the Pd(0) center. In this step, the palladium inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. csbsju.edu
Transmetalation: An organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex. The iodide ligand on the palladium is replaced by the aryl group from the boronic acid, forming a diarylmethylpalladium(II) intermediate. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: This is the final, product-forming step. The two organic groups (the 4-phenylbenzyl group and the newly transferred aryl group) on the palladium(II) center couple and are eliminated from the metal, forming the final diarylmethane product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. The oxidation state of palladium returns from +2 to 0. csbsju.edu
This catalytic cycle allows for the efficient construction of complex molecules, such as functionalized diarylmethanes, from readily available starting materials. The choice of palladium catalyst, ligands, base, and solvent are all critical parameters that must be optimized to achieve high yields and selectivity in these transformations. nih.gov
Elucidation of Catalytic Intermediates in Cross-Coupling Reactions
The involvement of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, proceeds through a well-established catalytic cycle. youtube.comnobelprize.orgwikipedia.org This cycle is characterized by a series of fundamental organometallic transformations involving distinct catalytic intermediates. While studies specifically detailing the isolation of intermediates from this compound are specialized, the mechanism can be confidently elucidated based on extensive research on benzylic and aryl halides. acs.orgorganic-chemistry.org
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction begins with a catalytically active Pd(0) species, typically stabilized by phosphine (B1218219) ligands. youtube.comyoutube.com The three primary stages of the cycle are:
Oxidative Addition : This is the initial and often rate-determining step where the this compound substrate reacts with the Pd(0) complex. chemrxiv.org The palladium center inserts itself into the carbon-iodine bond of the iodomethyl group, cleaving the C(sp³)–I bond. acs.org This process oxidizes the palladium from its 0 oxidation state to +2, resulting in the formation of a square planar σ-benzylpalladium(II) iodide intermediate. youtube.comyoutube.com This organopalladium complex is a crucial intermediate that carries the biphenylmethyl moiety into the next stage of the cycle.
Transmetalation : In this step, the second coupling partner, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling), transfers its organic group to the palladium center. nobelprize.orgillinois.edu The iodide ligand on the palladium(II) intermediate is exchanged for the organic group from the organometallic reagent. This results in a new diorganopalladium(II) intermediate, where both organic coupling partners are bound to the same palladium atom. nobelprize.orgyoutube.com For the reaction to proceed, the two organic ligands typically need to be positioned cis to each other on the palladium center. uwindsor.ca
Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) intermediate couple to form a new carbon-carbon bond, yielding the final product. youtube.comyoutube.com Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thus regenerating the active Pd(0) catalyst, which can then enter a new cycle. nobelprize.org
The catalytic cycle for the Suzuki coupling of this compound with an arylboronic acid is depicted below, illustrating the key palladium intermediates.
| Step | Reactants | Key Intermediate | Description |
| 1. Oxidative Addition | This compound, Pd(0)L₂ | Benzylpalladium(II) Halide Complex: [4-(Biphenylmethyl)]-Pd(II)(L)₂-I | The Pd(0) catalyst inserts into the C-I bond of this compound. |
| 2. Transmetalation | Benzylpalladium(II) Halide, Organoboron Reagent (Ar-B(OH)₂) | Diorganopalladium(II) Complex: [4-(Biphenylmethyl)]-Pd(II)(L)₂-Ar | The aryl group from the boronic acid replaces the iodide ligand on the palladium center. |
| 3. Reductive Elimination | Diorganopalladium(II) Complex | Pd(0)L₂ (Regenerated Catalyst) | The two organic groups are eliminated from the palladium to form the final product, regenerating the Pd(0) catalyst. |
Spectroscopic and Computational Approaches to Active Species Speciation
The direct observation and characterization of the catalytic intermediates involved in cross-coupling reactions of this compound are challenging due to their transient nature and low concentrations. Consequently, a combination of spectroscopic techniques and computational modeling is employed to identify and understand these active species. chemrxiv.org
Computational Approaches , particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of catalytic cycles. mtak.hunih.gov These studies provide critical insights into the structure, stability, and reactivity of intermediates and transition states. For reactions involving substrates analogous to this compound, such as other benzylic halides or aryl iodides, DFT calculations can determine the activation energies for each elementary step (oxidative addition, transmetalation, reductive elimination). researchgate.netnih.govresearchgate.net This allows for the identification of the most plausible reaction pathway and the rate-determining step. For example, DFT studies on the oxidative addition of aryl iodides to Pd(0) complexes have detailed the geometry of the three-centered transition state and confirmed that the reaction is generally exergonic. mtak.huresearchgate.net
Spectroscopic Techniques are used to experimentally probe the reaction mixture for the presence of proposed intermediates. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is a primary tool for identifying organopalladium complexes in solution. Although isolating the specific benzylpalladium(II) intermediate from a this compound reaction is difficult, studies on similar systems have successfully characterized such species, which exist as cis- and trans-isomers. uwindsor.ca Other techniques, such as X-ray crystallography, can provide definitive structural information if an intermediate can be isolated and crystallized.
The table below summarizes representative activation free energies (ΔG‡) computed using DFT for key steps in palladium-catalyzed cross-coupling reactions of substrates analogous to this compound, illustrating the type of data generated through computational studies.
| Reaction Step | Substrate System | Catalyst/Ligand | Computed ΔG‡ (kcal/mol) | Reference |
| Oxidative Addition | Iodobenzene | Pd(PMe₃)₂ | Barrierless | mtak.hu |
| Oxidative Addition | Phenyl Carbamate | Ni(PCy₃)₂ | 13.5 | nih.gov |
| Transmetalation | Phenyl Ni(II) Complex + Phenylboronate | Ni(PCy₃)₂ | 30.2 | nih.gov |
| Transmetalation | Bromobenzene + Phenylboronic acid | Pd₄-Zeolite | 36.8 | nih.gov |
| Reductive Elimination | Diphenyl Ni(II) Complex | Ni(PCy₃)₂ | 2.9 | nih.gov |
| Reductive Elimination | Biphenyl on Pd₄-Zeolite | Pd₄-Zeolite | 17.7 | nih.gov |
Note: These values are for analogous systems and serve to illustrate the application of computational chemistry in mechanistic studies. The exact values for this compound would require a dedicated computational study.
Kinetic Analysis and Reaction Rate Determination for this compound Transformations
In palladium-catalyzed cross-coupling reactions, either oxidative addition or transmetalation is typically the RDS. chemrxiv.orgnih.govnih.gov The identity of the RDS can depend on various factors, including the nature of the substrate (e.g., this compound), the coupling partner, the choice of catalyst and ligands, and the reaction conditions.
When Oxidative Addition is Rate-Determining : The reaction rate will show a first-order dependence on the concentration of both the this compound and the active Pd(0) catalyst. The rate is largely independent of the concentration of the transmetalating agent. This behavior is often observed with less reactive organic halides, although benzylic iodides are generally considered highly reactive substrates. chemrxiv.org
The table below presents kinetic data from studies on cross-coupling reactions of analogous benzylic and aryl electrophiles. This data provides a framework for understanding the kinetics of transformations involving this compound.
| Reaction Type | Electrophile | Coupling Partner | Catalyst System | Rate-Determining Step (Proposed) | Reference |
| Suzuki-Miyaura | Aryl Sulfamate | Arylboronic Acid | NiCl₂(PCy₃)₂ | Transmetalation | nih.gov |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic Acid | Pd-Zeolite | Transmetalation | nih.gov |
| Stille | Aryl Iodide | Organostannane | Pd(PPh₃)₄ | Varies (Ox. Add. or Transmetalation) | uwindsor.ca |
| Negishi | Alkyl Bromide | Alkylzinc Halide | Pd₂(dba)₃/PCyp₃ | Oxidative Addition | acs.org |
| Hiyama | Benzyl (B1604629) Halide | Aryltrialkoxysilane | Pd Nanoparticles | Not specified | nih.gov |
Role of 4 Iodomethyl Biphenyl As a Strategic Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Compounds
The reactivity of the carbon-iodine bond in 4-(iodomethyl)biphenyl makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited to introduce the 4-phenylbenzyl moiety into diverse molecular structures, leading to the creation of complex derivatives and polyfunctionalized molecules.
Construction of Complex Biphenyl (B1667301) Derivatives and Architectures
The biphenyl unit is a fundamental structural motif in many pharmacologically active compounds and functional materials. arabjchem.orgrsc.org this compound serves as a key starting material for elaborating this core structure. The iodomethyl group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted biphenyl derivatives.
Furthermore, it is a critical precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form new carbon-carbon bonds. chemistry-online.comnih.gov For instance, after converting the iodomethyl group to a different functional group (e.g., an aldehyde), the biphenyl structure can be coupled with various boronic acids to create complex, multi-ring aromatic systems. This methodology is instrumental in synthesizing analogs of natural products and novel therapeutic agents.
| Precursor | Reagent/Reaction Type | Resulting Compound Class | Significance |
| This compound | Nucleophilic Substitution (e.g., with amines, alkoxides) | Amine, ether, or thioether-linked biphenyls | Access to diverse functionalized biphenyls for various applications. |
| This compound | Conversion to Grignard or organolithium reagent | Carboxylic acids, alcohols, and other functionalized biphenyls | Expands the synthetic utility for creating complex architectures. |
| This compound | Heck or Sonogashira coupling (after modification) | Stilbene and alkyne-bridged biphenyl systems | Construction of conjugated molecules for materials science. |
Building Block for Polyfunctionalized Organic Molecules
The ability to introduce the bulky and rigid biphenylmethyl group makes this compound an important building block in the synthesis of polyfunctionalized molecules. elsevierpure.com This moiety can influence the steric and electronic properties of the target molecule, which is crucial in the design of catalysts, molecular sensors, and organic radicals for materials science. mdpi.com
In multi-step syntheses, the biphenylmethyl group can serve as a protecting group or as a scaffold upon which other functional groups are assembled. Its stability under various reaction conditions, coupled with the reactivity of the iodomethyl handle, allows for sequential and controlled modifications, leading to the construction of highly complex and precisely defined molecular structures.
Utility in the Development of Advanced Materials
The biphenyl core of this compound imparts desirable properties such as thermal stability, rigidity, and specific electronic characteristics to larger molecules and polymers. These features are highly sought after in the development of advanced materials for a range of applications.
Monomers and Precursors for Polymer Synthesis and Modification
This compound and its derivatives are valuable precursors for the synthesis of high-performance polymers. For example, it can be converted into monomers suitable for polymerization reactions. The resulting polymers, such as certain polyimides and poly(aryl ether-bisketone)s, often exhibit excellent thermal stability and mechanical properties. titech.ac.jpresearchgate.net
The reactive iodomethyl group can also be used to modify existing polymers. Through grafting reactions, the biphenylmethyl moiety can be attached to the backbone of a polymer, altering its physical properties, such as its glass transition temperature, solubility, and liquid crystalline behavior.
| Polymer Type | Role of this compound | Resulting Polymer Properties | Application Area |
| Polystyrenes | Precursor for side-chain functionalization | Modified thermal properties, potential for liquid crystal alignment | Advanced polymer films |
| Poly(silphenylenesiloxane)s | Potential precursor for functional side groups | Enhanced thermal stability, tunable elasticity | Electronic device materials cnrs.fr |
| Polyimides | Component in monomer synthesis | High thermal stability, high strength, low moisture absorption titech.ac.jpdntb.gov.ua | Aerospace, electronics |
Components for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
The biphenyl structure is a common component in materials designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid biphenyl core can be incorporated into hole-transporting materials, electron-transporting materials, or host materials in the emissive layer of an OLED. rsc.org
This compound serves as a key building block for synthesizing these complex organic semiconductors. chemrxiv.org By using it to connect different chromophoric or electroactive units, chemists can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and the photophysical properties, such as the emission color and quantum efficiency, of the resulting materials. researchgate.net
Application in Liquid Crystal Research and Development
The elongated and rigid shape of the biphenyl unit is a classic mesogen, a fundamental component of molecules that exhibit liquid crystalline phases. This compound is a valuable precursor for the synthesis of new liquid crystal materials. jcsp.org.pk
By attaching various flexible side chains (e.g., alkoxy chains) and other functional groups to the biphenyl core, researchers can design molecules that self-assemble into specific liquid crystal phases, such as nematic or smectic phases, over a wide range of temperatures. nih.govmdpi.com These materials are essential for display technologies and are also being explored for applications in optical sensing and photonics. jcsp.org.pkresearchgate.net The ability to readily functionalize the biphenyl structure via the iodomethyl group is a key advantage in the molecular engineering of these advanced materials. nih.gov
Fabrication of Electroactive Gels and Related Functional Materials
The strategic incorporation of the biphenyl moiety into polymeric structures has paved the way for novel electroactive materials with tunable properties. This compound, and its related bifunctional analogues, serve as key building blocks in the synthesis of such functional polymers, particularly in the fabrication of electroactive gels for applications like electrochromic devices (ECDs). The rigid and π-conjugated nature of the biphenyl unit can influence the electrochemical and optical properties of the resulting materials.
A notable application of biphenyl-containing precursors is in the synthesis of poly(viologen)s for ion gel-based ECDs. Viologens are a well-established class of organic electrochromic materials known for their excellent performance, which can be further tuned by modifying their molecular structure. researchgate.netnih.gov By introducing a biphenyl group into the poly(viologen) backbone, researchers can modulate the material's redox states and, consequently, its color-switching behavior. researchgate.net
Detailed Research Findings: Biphenyl Poly(viologen) Ion Gels
In a study focused on developing tunable electrochromic systems, a novel poly(viologen) containing a biphenyl group, denoted as BP-poly(viologen), was synthesized. researchgate.net This polymer was then utilized as the core component in an ion gel-based electrochromic device. The synthesis of such polymers typically involves a polycondensation reaction, such as the Menschutkin reaction, between a dihalo-functionalized biphenyl compound (like a di-iodomethyl or di-bromomethyl biphenyl) and a bipyridine derivative. mdpi.com
The resulting BP-poly(viologen) was integrated into an all-in-one device architecture with hydroquinone (B1673460) (H2Q) serving as the anodic species. researchgate.net The charge balance between the hydroquinone and the BP-poly(viologen) was carefully adjusted by varying their molar ratio. This optimization was crucial for achieving distinct and stable redox states for the poly(viologen). researchgate.net
The fabricated electrochromic devices demonstrated a remarkable three-color switching capability corresponding to the different redox states of the BP-poly(viologen) component. researchgate.net These states and their corresponding colors are detailed in the table below.
| Redox State of BP-poly(viologen) | Observed Color |
| Dication (Oxidized) | Orange |
| Radical Cation (Partially Reduced) | Green |
| Neutral (Fully Reduced) | Purple |
Table 1: Redox States and Corresponding Colors of BP-poly(viologen) in an Electrochromic Device. researchgate.net
This multi-color electrochromism is a significant advancement, as the color can be precisely controlled by the applied voltage. The biphenyl unit within the polymer backbone influences the electronic interactions between the viologen moieties, contributing to the distinct absorption characteristics of each redox state. The steric and electronic effects of the biphenyl group can also impact the stability and reversibility of the electrochromic switching, a critical factor for the longevity of such devices. researchgate.netresearchgate.net
The successful synthesis and application of BP-poly(viologen) in tunable, multi-color electrochromic gels underscore the importance of this compound and related derivatives as strategic intermediates. By providing a rigid, electroactive linker, these compounds enable the creation of advanced functional materials with tailored properties for next-generation displays and smart windows. researchgate.net
Advanced Analytical Techniques for Comprehensive Research on 4 Iodomethyl Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed study of 4-(iodomethyl)biphenyl, offering insights into reaction kinetics, molecular structure, and mechanistic pathways.
Real-Time Reaction Monitoring and Kinetic Profiling via NMR
Real-time NMR spectroscopy allows for the continuous monitoring of chemical reactions, providing valuable kinetic data and insights into reaction mechanisms. mpg.demdpi.com For this compound, this technique can be effectively employed to study its participation in various reactions, such as Suzuki-Miyaura cross-coupling reactions.
A typical experimental setup involves initiating the reaction directly within an NMR tube and acquiring spectra at regular intervals. For instance, in a Suzuki-Miyaura coupling reaction of this compound with a boronic acid, the disappearance of the characteristic signals of the starting materials and the appearance of product signals can be tracked over time. azom.com The integration of these signals provides a quantitative measure of the concentration of each species as the reaction progresses.
By plotting the concentration of reactants and products as a function of time, a kinetic profile of the reaction can be generated. This data allows for the determination of reaction rates, rate laws, and the influence of various parameters such as catalyst loading, temperature, and reactant concentrations on the reaction outcome. For example, monitoring a reaction at different temperatures would enable the calculation of the activation energy for the process. While direct kinetic studies on this compound are not extensively reported, the methodology is well-established for similar biphenyl (B1667301) derivatives. azom.com
Table 1: Hypothetical Kinetic Data from Real-Time NMR Monitoring of a Suzuki-Miyaura Reaction of this compound
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
| 120 | 0.014 | 0.086 |
This table is illustrative and represents the type of data that can be obtained from real-time NMR monitoring.
High-Resolution Structural Elucidation and Stereochemical Assignment
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, is fundamental for the unambiguous structural elucidation of this compound and its derivatives. cornell.edunottingham.ac.uknih.govsdsu.eduscience.gov
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the biphenyl moiety and a singlet for the methylene (B1212753) (-CH₂I) protons. The exact chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the protons. researchgate.netrsc.org Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon of the iodomethyl group appearing at a characteristic upfield chemical shift due to the shielding effect of the iodine atom. researchgate.net
Two-dimensional NMR techniques are employed for more complex structures or to confirm assignments.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings. sdsu.edulongdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduscience.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the biphenyl rings and the iodomethyl group. cornell.edusdsu.eduscience.gov
For certain derivatives of this compound that may exhibit axial chirality due to restricted rotation around the biphenyl single bond, advanced NMR techniques in chiral environments can be used for stereochemical assignment. rsc.orgrsc.orgwikipedia.org The use of chiral solvating agents or chiral liquid crystals can induce separate signals for the enantiomers, allowing for their differentiation and quantification. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂I | ~4.5 (s) | ~5.0 |
| Aromatic CH | 7.3-7.7 (m) | 127-142 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet. researchgate.netrsc.org
Application of Multinuclear NMR for Mechanistic Investigations
Multinuclear NMR can provide deeper insights into the reaction mechanisms involving this compound. For instance, in reactions involving organoboron or organopalladium intermediates, ¹¹B and ³¹P NMR spectroscopy can be particularly informative.
In the context of a Suzuki-Miyaura coupling reaction, ¹¹B NMR spectroscopy can be used to monitor the consumption of the boronic acid or ester reactant and the formation of boron-containing byproducts. nih.govmdpi.com The chemical shift of the boron atom is sensitive to its coordination environment, changing from a trigonal planar geometry in the boronic acid to a tetrahedral geometry in intermediate complexes, providing clues about the transmetalation step. nih.gov
If a phosphine-ligated palladium catalyst is used, ³¹P NMR spectroscopy is a powerful tool to observe the catalyst's behavior throughout the reaction. yale.eduacs.org Changes in the chemical shift and coupling constants of the phosphorus nucleus can indicate the formation of different catalytic species, such as the oxidative addition product of this compound to the palladium(0) complex, and subsequent intermediates in the catalytic cycle. yale.edu Such studies are crucial for understanding the catalyst's role and optimizing reaction conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are highly sensitive and provide valuable information about the molecular weight and structure of this compound and its reaction products, as well as real-time monitoring of reaction progress.
Reaction Monitoring using Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)
Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for the real-time monitoring of chemical reactions in solution. This method involves the continuous infusion of the reaction mixture into the mass spectrometer's ion source under a constant pressure of an inert gas. This allows for the direct observation of reactants, intermediates, products, and byproducts as they are formed and consumed.
For reactions involving this compound, such as a Sonogashira coupling with a terminal alkyne, PSI-ESI-MS can provide a detailed temporal profile of all charged species in the reaction. By tracking the ion intensities of the starting material, the coupled product, and any palladium-containing intermediates, a comprehensive understanding of the reaction kinetics and mechanism can be achieved. nih.gov This technique is particularly useful for identifying transient intermediates that may not be observable by other methods.
Separation and Characterization of Isobaric Species via Ion Mobility-Mass Spectrometry (IMS-MS)
Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govfrontiersin.orgbyu.edu This capability is particularly valuable for the analysis of complex mixtures containing isobaric species (molecules with the same nominal mass), such as isomers.
In the context of research on this compound, IMS-MS could be employed to separate and characterize potential isomers that may be present as impurities or formed as byproducts in a reaction. For example, if a reaction were to yield a mixture of regioisomers of a substituted biphenyl product derived from this compound, IMS-MS could potentially separate these isomers in the gas phase, allowing for their individual mass spectrometric analysis. frontiersin.orgrsc.orgnih.gov The resulting collision cross-section (CCS) values, which are related to the ion's size and shape, can provide an additional dimension of information for structural confirmation.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI/MS) in Compound Characterization
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile molecules like this compound. mdpi.com In a typical MALDI-TOF (Time-of-Flight) analysis, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy. mdpi.combeilstein-journals.org This process facilitates the desorption and ionization of the analyte, minimizing fragmentation and primarily producing singly charged molecular ions. mdpi.com
For this compound, MALDI-MS provides a rapid and accurate determination of its molecular mass. nih.gov The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+, confirming the compound's identity. The high sensitivity of MALDI-MS allows for the analysis of small sample quantities, making it an efficient tool for routine characterization. nih.gov
Key Applications of MALDI-MS for this compound:
Molecular Weight Verification: Confirms the molecular weight of the synthesized compound.
Purity Assessment: Can detect the presence of impurities or byproducts with different molecular weights.
Reaction Monitoring: Tracks the progress of reactions involving this compound by identifying intermediates and products.
Quantitative Analysis via Multiple Reaction Monitoring (MRM) Scans
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for quantitative analysis, particularly when coupled with liquid chromatography (LC-MS/MS). sciex.comyoutube.com This method offers exceptional specificity by monitoring a specific precursor ion to product ion transition. sciex.com For the quantitative analysis of this compound, a triple quadrupole (QqQ) or a hybrid quadrupole-linear ion trap (QTRAP) mass spectrometer is typically employed. sciex.com
The process involves selecting the molecular ion of this compound in the first quadrupole (Q1), subjecting it to collision-induced dissociation (CID) in the second quadrupole (Q2), and then monitoring a specific fragment ion in the third quadrupole (Q3). sciex.com This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection and quantification of trace amounts of the compound in complex matrices. nih.gov
Table 1: Hypothetical MRM Parameters for this compound
| Parameter | Value | Description |
| Precursor Ion (m/z) | [M+H]+ of this compound | The mass-to-charge ratio of the parent ion selected in Q1. |
| Product Ion (m/z) | Specific fragment ion | A characteristic fragment ion produced by CID in Q2 and monitored in Q3. |
| Collision Energy (eV) | Optimized value | The energy applied in Q2 to induce fragmentation of the precursor ion. |
| Dwell Time (ms) | Optimized value | The time spent monitoring a specific MRM transition, impacting sensitivity and the number of data points across a chromatographic peak. |
This targeted approach allows for the development of robust and reproducible quantitative assays for this compound in various applications, such as pharmacokinetic studies or residual analysis.
Vibrational Spectroscopy
Characterization of Functional Groups and Molecular Structure via FT-IR and Raman Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. These techniques are complementary, as they are governed by different selection rules. nih.gov
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key vibrational modes would include:
C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹. uantwerpen.be
C=C stretching vibrations within the biphenyl rings, appearing in the 1600-1450 cm⁻¹ region. researchgate.net
CH₂ bending (scissoring) vibrations of the iodomethyl group, expected around 1450 cm⁻¹.
C-I stretching vibration , which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. ualberta.ca The resulting spectral shifts provide information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the biphenyl backbone and the C-I bond. acs.orgresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| CH₂ Bend | ~1450 | FT-IR |
| C-I Stretch | <600 | FT-IR, Raman |
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its structural confirmation and the identification of characteristic functional groups.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org This method involves diffracting a beam of X-rays off a single crystal of the compound. youtube.com The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision. wikipedia.org
For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Torsional angles: The dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. nih.gov
Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as C-H···π or halogen bonding. niscpr.res.in
This detailed structural information is invaluable for understanding the solid-state properties of this compound and for computational modeling studies. niscpr.res.in
Chromatographic Methodologies for Purity Assessment and Reaction Progress
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound, as well as for assessing its purity and monitoring the progress of chemical reactions. scielo.br The separation is typically achieved on a reversed-phase column, such as a C18 or a biphenyl stationary phase, which offers alternative selectivity through π-π interactions. chromatographyonline.com
A variety of detection modes can be coupled with HPLC for the analysis of this compound:
UV-Visible (UV-Vis) Detection: Due to the presence of the biphenyl chromophore, this compound exhibits strong UV absorbance, making UV detection a simple and robust method for its quantification. chromatographyonline.comscielo.br The detection wavelength is typically set at the absorbance maximum of the compound.
Diode-Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which can be used to confirm the identity of the peak and assess its purity. scielo.br
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed if the molecule or a derivative is fluorescent. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for both quantification and structural confirmation. researchgate.net
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or Biphenyl, 100-250 mm length, 2.1-4.6 mm i.d., 2.7-5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
Validated HPLC methods are essential for quality control, ensuring the purity of this compound meets the required specifications for its intended use. scielo.brijrpc.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective analytical technique used to monitor the progress of chemical reactions. libretexts.org Its application is crucial in the synthesis and modification of this compound, allowing chemists to qualitatively track the consumption of starting materials and the formation of products over time. chemistryhall.comlibretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). wpmucdn.comumich.edu
The primary use of TLC in this context is to determine the optimal reaction time and to check for the completion of the reaction before proceeding with work-up and purification. chemistryhall.com To monitor a reaction producing or consuming this compound, small aliquots of the reaction mixture are taken at regular intervals and analyzed. libretexts.orgyoutube.com
The process involves spotting the samples onto a TLC plate. Typically, a three-lane spotting system is employed on a single plate to provide a clear comparison: libretexts.orgrochester.edu
Lane 1 (Reference): A spot of the pure starting material.
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the product's retention factor (Rf) is very close to that of the reactant. rochester.edu
Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction vessel.
The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. iitg.ac.in As the eluent ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.comwpmucdn.com For biphenyl compounds, common eluents are mixtures of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate. chemistryhall.com
After development, the plate is dried and the separated spots are visualized. Since biphenyl derivatives are often UV-active due to their aromatic rings, visualization is commonly achieved by exposing the plate to ultraviolet (UV) light. rochester.edu The spots corresponding to the compounds will appear as dark patches on a fluorescent background. The progress of the reaction is determined by observing the changes in the spots over time. The gradual disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot for the product, this compound, indicate that the reaction is proceeding. youtube.com The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane. youtube.com
The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org Different compounds will have different Rf values under the same conditions. Generally, less polar compounds travel further up the plate and have higher Rf values. chemistryhall.com
Detailed Research Findings
In a typical synthesis, such as the iodination of 4-methylbiphenyl (B165694) to form this compound, TLC is an indispensable tool. The following table summarizes the components and observations of a standard TLC analysis for monitoring such a reaction.
| Parameter | Description | Typical Value / Observation |
|---|---|---|
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase (Eluent) | The solvent system used to develop the plate. The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). chemistryhall.com | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Visualization | Method used to see the separated spots on the TLC plate. | UV Lamp (254 nm) |
| Starting Material (SM) | e.g., 4-Methylbiphenyl | Observed as a single spot in the reference lane. Its intensity in the reaction lane decreases as the reaction progresses. |
| Product (P) | This compound | Appears as a new spot, typically with a lower Rf than the starting material due to the change in polarity. Its intensity increases over time. |
| Reaction Completion | The point at which the starting material is fully consumed. | Indicated by the complete disappearance of the starting material spot in the reaction mixture lane. youtube.com |
The following data table illustrates the expected TLC results at different stages of a reaction converting a starting material (SM) to the product (P), this compound.
| Reaction Time | Lane 1: SM (Reference) | Lane 2: Co-spot | Lane 3: Reaction Mixture | Interpretation |
|---|---|---|---|---|
| T = 0 min | Spot at Rf ≈ 0.6 | Spot at Rf ≈ 0.6 | Single spot at Rf ≈ 0.6 | Reaction has not yet started. Only starting material is present. |
| T = 30 min | Spot at Rf ≈ 0.6 | Two distinct spots at Rf ≈ 0.6 and Rf ≈ 0.4 | Faint spot at Rf ≈ 0.6; Strong spot at Rf ≈ 0.4 | Reaction is in progress. Some starting material remains, and the product is forming. |
| T = 60 min | Spot at Rf ≈ 0.6 | Spot at Rf ≈ 0.6; Strong spot at Rf ≈ 0.4 | No visible spot at Rf ≈ 0.6; Strong spot at Rf ≈ 0.4 | Reaction is complete. The starting material has been consumed. |
Derivatization Strategies for Structural Modification and Analytical Enhancement of 4 Iodomethyl Biphenyl
Fundamental Principles and Objectives of Chemical Derivatization in Research
One of the principal goals is to enhance the detectability and sensitivity of an analysis. Many compounds, despite their scientific importance, may lack structural features that allow for sensitive detection by common analytical techniques. For instance, a molecule may not have a strong chromophore for ultraviolet-visible (UV-Vis) spectroscopy or a fluorophore for fluorescence detection. Derivatization can introduce such moieties, significantly lowering the limits of detection.
Another key objective is to improve the chromatographic behavior of the analyte. For gas chromatography (GC), derivatization is often used to increase the volatility and thermal stability of polar compounds, allowing them to be analyzed without degradation. In both gas and liquid chromatography (LC), derivatization can alter the polarity and size of a molecule to improve peak shape, reduce tailing, and enhance separation from interfering components in a complex matrix.
Furthermore, derivatization is a critical tool for structural elucidation, particularly in mass spectrometry (MS). By attaching a specific chemical group, the fragmentation pattern of the parent molecule can be altered in a predictable way, providing valuable information about its structure. This can also serve to increase the molecular weight of a small analyte, moving it to a clearer region of the mass spectrum away from background noise. In electrospray ionization (ESI) and related techniques, derivatization can introduce easily ionizable groups to dramatically improve the ionization efficiency and, consequently, the MS signal response.
Finally, a specialized application of derivatization is the analysis of stereoisomers. Chiral derivatizing agents are used to convert a mixture of enantiomers into diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic systems.
Derivatization for Enhanced Spectroscopic Detectability and Chromatographic Performance
The 4-(Iodomethyl)biphenyl molecule contains a highly reactive benzylic iodide functional group. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution reactions (SN2). This inherent reactivity is the foundation for numerous derivatization strategies aimed at enhancing its analytical characteristics.
While the biphenyl (B1667301) system of this compound is a chromophore that absorbs UV light, its molar absorptivity may not be sufficient for trace-level analysis in complex samples. To overcome this, the molecule can be derivatized by introducing a more potent chromophoric or a fluorophoric tag. This is achieved by reacting this compound with a nucleophilic tagging reagent.
Chromophoric Tagging: A nucleophile containing an extensive system of conjugated double bonds can be attached to increase UV-Vis absorbance and shift it to a longer, more selective wavelength. For example, reacting this compound with a nitrophenolate would yield a derivative with significantly enhanced UV absorbance.
Fluorophoric Tagging: For analyses requiring exceptionally high sensitivity, derivatization with a fluorescent tag is the preferred strategy. The iodomethyl group reacts readily with nucleophilic sites (e.g., amines, phenols, thiols) on highly fluorescent molecules. This covalent attachment yields a derivative that can be detected at ultra-trace levels using HPLC with fluorescence detection (HPLC-FLD). The resulting derivative combines the structural element of the parent compound with the exceptional sensitivity of the fluorescent label.
The table below illustrates potential derivatization reactions of this compound with common fluorescent tagging agents.
| Tagging Reagent (Nucleophile) | Reactive Group | Resulting Derivative Class | Analytical Advantage |
| Dansyl cadaverine | Primary Amine | Fluorescent Amine | High quantum yield, suitable for HPLC-FLD |
| 4-Methylumbelliferone | Phenolic Hydroxyl | Fluorescent Ether | Intense fluorescence, stable derivative |
| 1-Aminopyrene | Primary Amine | Fluorescent Amine | Long fluorescence lifetime, large Stokes shift |
| Fluoresceinamine | Primary Amine | Fluorescent Amine | Very high molar absorptivity and quantum yield |
This table is interactive. Click on the headers to sort the data.
The analysis of this compound by mass spectrometry, particularly with electrospray ionization (ESI), can be challenging due to its neutral and relatively nonpolar nature, which leads to poor ionization efficiency. Derivatization can be employed to introduce a permanently charged or easily ionizable functional group into the molecule, drastically improving its ESI-MS response. nih.gov
A highly effective strategy is the conversion of this compound into a quaternary ammonium (B1175870) salt. This is accomplished through the Menschutkin reaction, which involves the nucleophilic attack of a tertiary amine on the electrophilic carbon of the iodomethyl group. mdpi.com The resulting product is a salt with a permanent positive charge, making it exceptionally well-suited for positive-ion ESI-MS analysis. The pre-formed ion in solution is readily desolvated and transferred into the gas phase within the mass spectrometer, leading to a significant enhancement in signal intensity compared to the neutral parent compound. mdpi.com
The table below presents examples of tertiary amines that can be used to derivatize this compound for enhanced MS detection.
| Derivatizing Reagent | Resulting Derivative | Key Feature |
| Trimethylamine | 4-(Trimethylammoniomethyl)biphenyl iodide | Introduction of a small, permanently charged group |
| Pyridine | 4-(Pyridiniummethyl)biphenyl iodide | Forms a stable, aromatic quaternary ammonium salt |
| N,N-Dimethylethanolamine | 4-((2-Hydroxyethyl)dimethylammoniomethyl)biphenyl iodide | Introduces a permanent charge and a polar hydroxyl group |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Biphenylmethyl-DABCO iodide salt | Can react at one or both nitrogen atoms, potential for cross-linking |
This table is interactive. Click on the headers to sort the data.
Chiral Derivatization for Enantiomeric Resolution and Analysis
Chiral derivatization is an analytical strategy used to separate and quantify the enantiomers of a chiral compound. The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they can be separated using conventional achiral chromatography.
However, the this compound molecule itself is achiral. It does not possess a stereocenter and lacks the necessary structural constraints to exhibit other forms of stereoisomerism, such as atropisomerism. Atropisomerism can occur in substituted biphenyl compounds when bulky groups at the ortho-positions (2, 2', 6, 6') restrict free rotation around the single bond connecting the two phenyl rings, creating a chiral axis. youtube.comstackexchange.com As this compound is substituted only at the 4-position, rotation around the pivotal bond is unhindered, and the molecule is superimposable on its mirror image.
Therefore, chiral derivatization for the purpose of resolving enantiomers of this compound is not applicable. While it is theoretically possible to use this compound as a starting material in a multi-step synthesis to create a complex, sterically hindered, and thus chiral, biphenyl derivative, this falls under the realm of synthetic chemistry rather than direct analytical derivatization for enantiomeric analysis. acs.orgnih.gov
Optimization of Derivatization Efficiency and Kinetics (e.g., Microwave-Assisted, Ultrasound-Assisted, and Catalyzed Methods)
To be effective, an analytical derivatization reaction should be rapid, quantitative, and produce a single, stable product. Traditional methods often rely on thermal heating, which can be slow and lead to side reactions. Modern energy sources like microwave irradiation and ultrasound, along with the use of catalysts, can significantly optimize the efficiency and kinetics of derivatization reactions involving this compound.
Microwave-Assisted Derivatization: Microwave irradiation accelerates chemical reactions by direct, efficient heating of polar molecules through dielectric loss. researchgate.net This rapid and uniform heating can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of degradation products. nih.govrsc.org For the nucleophilic substitution reactions of this compound, a polar solvent or a polar reactant would absorb microwave energy, leading to a significant rate enhancement.
Ultrasound-Assisted Derivatization: Sonochemistry, or the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgrsc.org This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of radicals and creating powerful microjets. These effects enhance mass transfer, disrupt interfacial layers, and increase reaction rates, often at ambient bulk temperatures. rsc.orgrsc.org This technique is particularly useful for heterogeneous reactions.
Catalyzed Methods: The rate of derivatization can also be enhanced through catalysis. For reactions involving a nucleophile dissolved in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst (PTC) can be employed. The PTC, typically a quaternary ammonium salt, transports the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate, thereby accelerating the reaction.
The following table compares these optimization strategies for a representative derivatization reaction of this compound.
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Energy Transfer | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, direct) | Acoustic Cavitation (mechanical/thermal) |
| Reaction Time | Hours | Minutes | Minutes to Hours |
| Temperature Profile | Bulk heating, potential for overheating | Uniform, rapid heating | Localized hot spots, low bulk temperature |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Key Advantage | Simple setup | Speed and efficiency | Enhanced mass transfer, useful for heterogeneous systems |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry Studies on 4 Iodomethyl Biphenyl and Its Reactivity
Application of Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netyoutube.com It is widely applied to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data, with a favorable balance of accuracy and computational cost.
Prediction of Optimized Molecular Geometries and Electronic Structures
DFT calculations would start with an initial guess of the structure, which is then iteratively adjusted to minimize the total electronic energy of the molecule. This process yields the equilibrium geometry. Studies on similar biphenyl (B1667301) compounds show that DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can accurately predict these parameters. researchgate.netrasayanjournal.co.in For 4-(Iodomethyl)biphenyl, the key optimized parameters of interest would be the C-I and C-C bond lengths in the iodomethyl group, as well as the inter-ring C-C bond and the resulting dihedral angle.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-I) | Bond length of the carbon-iodine bond | ~2.10 - 2.15 Å |
| r(C-CH₂) | Bond length between the phenyl ring and the methyl carbon | ~1.50 - 1.53 Å |
| r(C-C)inter-ring | Bond length of the central carbon-carbon bond connecting the two phenyl rings | ~1.48 - 1.50 Å |
| θ(C-C-I) | Bond angle of the iodomethyl group | ~110° - 114° |
| φ(C-C-C-C) | Dihedral (twist) angle between the two phenyl rings | ~35° - 45° |
Beyond geometry, DFT is used to calculate electronic structure properties. This includes mapping the Molecular Electrostatic Potential (MEP), which shows the charge distribution on the molecule's surface and indicates regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Investigation of Reaction Energetics, Transition States, and Reaction Pathways
DFT is a powerful tool for exploring the mechanisms of chemical reactions. mdpi.comnih.gov For this compound, a key reaction is nucleophilic substitution (Sₙ2), where the iodide is displaced by a nucleophile. Computational studies can map the entire reaction pathway, from reactants to products, by identifying and characterizing the high-energy transition state. researchgate.netacs.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (C₁₃H₁₁I + Cl⁻) | Isolated starting materials | 0.0 |
| Transition State ([Cl···CH₂(C₁₂H₉)···I]⁻) | Highest energy point along the reaction coordinate | +15 to +25 |
| Products (C₁₃H₁₁Cl + I⁻) | Final products of the reaction | -5 to -15 |
Simulation and Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can also predict spectroscopic properties, which serves as a powerful method for validating experimental results or interpreting complex spectra. By calculating the vibrational frequencies (corresponding to infrared and Raman spectra) and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental data. chemrxiv.org
The process involves first optimizing the molecule's geometry and then performing a frequency calculation at the same level of theory. The calculated frequencies correspond to the molecule's fundamental vibrational modes. For NMR, the magnetic shielding tensors of each nucleus are calculated, which are then converted into chemical shifts relative to a standard (e.g., TMS). Discrepancies between calculated and experimental values are common due to solvent effects and the inherent approximations in the theory, but the trends and relative values are often highly accurate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucsf.eduacs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, a key application of MD is conformational analysis, particularly the rotation around the central C-C bond that connects the two phenyl rings. nih.govnih.gov An MD simulation can track the dihedral angle over time, revealing the most populated conformational states and the energy barriers to rotation between them. This is crucial for understanding how the molecule's shape fluctuates in solution. Such simulations have been used effectively for other biphenyl systems to understand their conformational mobility. nih.gov
MD is also essential for studying intermolecular interactions, for instance, how this compound might bind to a biological target or self-assemble. nih.gov By placing the molecule in a simulation box with other molecules (e.g., solvent, a protein), MD can model these interactions explicitly, providing insights into binding affinities and mechanisms at an atomic level. acs.org
Quantum Mechanical Approaches to Understand Reaction Mechanisms and Selectivity
Beyond DFT, other quantum mechanical (QM) methods can provide a highly detailed understanding of reaction mechanisms and selectivity. researchgate.net QM approaches are fundamental to explaining why a reaction follows a specific pathway or why one product is formed over another. For reactions involving this compound, such as electrophilic substitution on one of the phenyl rings or the Sₙ2 reaction at the benzylic carbon, QM methods can dissect the electronic changes that occur. acs.orgresearchgate.netsurrey.ac.uk
These methods can be used to analyze the transition state structure in great detail, identifying which bonds are breaking and which are forming. acs.org For example, in an Sₙ2 reaction, QM calculations can quantify the degree of bond formation with the incoming nucleophile and bond cleavage with the iodide leaving group in the transition state. This level of detail helps rationalize reactivity trends, such as the "benzylic effect," where benzyl halides react faster than simple alkyl halides due to stabilization of the transition state by the adjacent phenyl ring. acs.org
Future Research Directions and Emerging Opportunities for 4 Iodomethyl Biphenyl Research
Exploration of Novel and Efficient Synthetic Routes
While established methods for the synthesis of halogenated biphenyls exist, future research will likely focus on developing more efficient, selective, and unconventional routes to 4-(Iodomethyl)biphenyl and its derivatives.
One promising area is the exploration of low-temperature, gas-phase synthesis mechanisms. Recent computational and experimental studies on other biphenyl (B1667301) derivatives have revealed unconventional pathways, such as the phenylethynyl addition-cyclization-aromatization mechanism, which challenge the traditional view that high temperatures are necessary for their formation. nih.govrsc.org Applying similar methodologies could lead to the discovery of novel, energy-efficient synthetic routes for this compound.
Furthermore, advancements in cross-coupling reactions and C-H activation could provide more direct and atom-economical pathways. Research could target the direct iodomethylation of biphenyl, bypassing multi-step sequences that often involve less stable brominated or chlorinated intermediates. The development of novel catalytic systems that can selectively activate a specific C-H bond on the biphenyl ring for subsequent functionalization represents a significant, albeit challenging, research frontier.
A summary of potential novel synthetic approaches is presented below:
| Synthetic Approach | Potential Advantage | Research Focus |
|---|---|---|
| Low-Temperature Gas-Phase Synthesis | Energy efficiency, novel reaction pathways | Investigating radical-mediated reactions and unconventional cyclization mechanisms. nih.govrsc.org |
| Direct C-H Iodomethylation | Increased atom economy, reduced step count | Development of selective catalysts for direct functionalization of the biphenyl core. |
Development of Sustainable and Environmentally Benign Synthesis Methodologies
The principles of green chemistry are increasingly guiding synthetic research. Future efforts in the synthesis of this compound will prioritize sustainability by focusing on renewable resources, safer solvents, and energy-efficient processes.
A key opportunity lies in the application of photocatalysis. For instance, a green synthesis method for bromomethyl biphenyl compounds has been developed that utilizes natural sunlight as an initiating source, avoiding the need for chemical initiators. google.com Adapting such light-induced methodologies for the synthesis of this compound could significantly reduce the environmental footprint of the process. This approach aligns with the broader trend of using visible light-responsive photocatalysts in organic synthesis. rsc.org
Additionally, research into solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids could further enhance the sustainability of the synthesis. The goal is to develop processes that are not only high-yielding but also minimize waste and environmental impact. google.com
Expansion of Reactivity Scope and Advanced Derivatization Techniques
The this compound molecule possesses two key sites for chemical modification: the highly reactive C-I bond in the benzylic position and the aromatic biphenyl core. Future research will focus on exploiting this dual reactivity to create a wider range of complex derivatives.
The iodomethyl group is an excellent leaving group, making it superior to its bromo- and chloro-analogs in nucleophilic substitution reactions. mdpi.com This enhanced reactivity can be leveraged for the efficient synthesis of ethers, esters, amines, and other functionalized biphenyls. Advanced derivatization protocols can be developed to allow for the unambiguous identification and separation of complex mixtures in analytical applications, a technique that has been successfully applied in other areas like monosaccharide analysis. nih.govresearchgate.net
Moreover, the biphenyl scaffold itself can be further functionalized through electrophilic substitution reactions. rsc.orgrsc.org The combination of modifying the iodomethyl group and subsequently derivatizing the aromatic rings allows for the creation of a vast library of novel compounds with tailored properties.
| Reaction Type | Target Functional Group | Potential Application |
| Nucleophilic Substitution | Ethers, Esters, Amines, Thiols | Synthesis of pharmaceutical intermediates, liquid crystals, polymer monomers. |
| Cross-Coupling Reactions | Alkynes, Alkenes, Aryl groups | Creation of extended conjugated systems for materials science. |
| Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl groups | Fine-tuning of electronic and physical properties of the biphenyl core. |
Interdisciplinary Applications in Emerging Fields (e.g., Supramolecular Chemistry, Catalysis)
The unique structural characteristics of this compound make it an attractive building block for applications in several emerging interdisciplinary fields.
In supramolecular chemistry , the rigid biphenyl unit is an ideal component for constructing large, well-defined molecular architectures. It can be incorporated into metallacycles and metallacages through coordination-driven self-assembly. mdpi.com By converting the iodomethyl group into a suitable coordinating ligand, this compound can serve as a precursor to struts or linkers in the design of novel supramolecular coordination complexes with interesting photophysical or host-guest properties. mdpi.com
In catalysis , the biphenyl scaffold is a core component of many "privileged" ligands that are highly effective in asymmetric catalysis. This compound can be used as a starting material to synthesize new chiral ligands. For example, the iodomethyl group can be converted to a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor, which can then be coordinated to a metal center to form a catalyst for a variety of organic transformations.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry offers powerful tools to accelerate research involving this compound. These computational approaches can be used to overcome challenges in synthesis planning, reaction optimization, and the prediction of chemical properties.
Q & A
Basic Research Questions
Q. How can researchers verify the novelty of a synthetic route for 4-(Iodomethyl)biphenyl?
- Methodological Answer :
Database Searches : Use SciFinder or Reaxys to confirm if the compound or its synthesis pathway is previously reported. Cross-reference IUPAC names, CAS numbers, and structural analogs (e.g., bromomethyl derivatives) .
Analytical Comparison : Compare spectroscopic data (e.g., H NMR, C NMR) with literature values. For example, structurally similar compounds like 4-(Bromomethyl)biphenyl (NIST data) can guide expected spectral patterns .
Melting Point/Chromatography : If the compound is known, confirm purity via HPLC or melting point analysis against published data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Exposure Mitigation : Use fume hoods, gloves, and eye protection. For skin contact, wash immediately with soap/water (≥15 minutes) and consult a physician .
First Aid for Ingestion : Rinse mouth with water (if conscious) and seek medical attention. Avoid inducing vomiting unless instructed .
Waste Disposal : Follow institutional guidelines for halogenated organics due to iodine content.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Spectroscopy : Use H NMR to confirm iodomethyl (-CHI) proton shifts (~2.5–3.5 ppm) and C NMR for carbon-iodine coupling patterns.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M]) and isotopic signature of iodine (e.g., m/z 294.00 for CHI) .
Elemental Analysis : Quantify iodine content via ICP-MS or combustion analysis to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for biphenyl derivatives?
- Methodological Answer :
Systematic Review : Replicate EPA’s literature search strategy (Table B-1 in ) using databases like PubMed and TOXNET. Prioritize peer-reviewed studies over reviews.
Dose-Response Analysis : Compare NOAEL/LOAEL values across species, adjusting for metabolic differences (e.g., rodent vs. human liver enzyme activity) .
Mechanistic Studies : Use in vitro models (e.g., hepatic cell lines) to assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) and identify confounding factors .
Q. What experimental design considerations are critical for studying this compound in cross-coupling reactions?
- Methodological Answer :
Catalyst Selection : Optimize palladium catalysts (e.g., CPhos Pd G3) for iodine tolerance and coupling efficiency .
Isotopic Labeling : Use C-labeled biphenyl precursors to track reaction mechanisms via kinetic isotope effects (KIE) .
Reproducibility : Document reaction conditions (temperature, solvent purity, moisture levels) in detail. For example, ’s reproducibility tables highlight CV% (within-subject variability) as a key metric .
Q. How can computational methods enhance the understanding of this compound’s reactivity?
- Methodological Answer :
DFT Calculations : Model iodine’s electron-withdrawing effects on biphenyl ring electrophilicity using software like Gaussian. Compare with bromomethyl analogs .
Transition State Analysis : Identify steric/electronic barriers in substitution reactions (e.g., Suzuki-Miyaura coupling) .
Solvent Effects : Simulate solvation free energies in polar vs. nonpolar solvents to predict reaction yields .
Data Analysis & Reproducibility
Q. How should researchers address variability in synthetic yield data for this compound?
- Methodological Answer :
Statistical Tools : Calculate intraclass correlation coefficients (ICC) and within-subject CV% to distinguish methodological vs. biological variability (see ’s reproducibility framework) .
Control Experiments : Replicate reactions under identical conditions (same batch of reagents, equipment calibration) .
Error Reporting : Use 95% confidence intervals for yields and disclose outliers in supplementary materials .
Ethical & Regulatory Compliance
Q. What documentation is required for preclinical studies involving this compound?
- Methodological Answer :
Investigator’s Brochure (IB) : Include physicochemical data, toxicity profiles, and metabolic pathways per ICH guidelines ( ). Update with each development phase .
Ethical Review : Submit protocols to IRB/IEC, detailing participant selection criteria and safety monitoring () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
